molecular formula C27H28O12 B3027905 Ethyl 3,4-dicaffeoylquinate CAS No. 143051-73-4

Ethyl 3,4-dicaffeoylquinate

Cat. No. B3027905
CAS RN: 143051-73-4
M. Wt: 544.5 g/mol
InChI Key: RGAMPVVUXFUXES-FYOODVSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dicaffeoylquinate is a phenolic acid isolated from G. divaricata . G. divaricata is one of the famous traditional Chinese herbs, usually used for bronchitis, tuberculosis, twisted knot cough, rheumatism, diabetes, etc .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-dicaffeoylquinate is characterized by a total of 69 bonds, including 41 non-H bonds, 17 multiple bonds, 11 rotatable bonds, 5 double bonds, 12 aromatic bonds, 3 six-membered rings, 3 aliphatic esters, 2 hydroxyl groups, 4 aromatic hydroxyls, 1 secondary alcohol, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

Ethyl 3,4-dicaffeoylquinate has a molecular weight of 544.50 and a formula of C27H28O12 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antitussive, Expectorant, and Anti-Inflammatory Activities

Ethyl 3,4-dicaffeoylquinate, a derivative of caffeoylquinic acid, demonstrates notable antitussive, expectorant, and anti-inflammatory effects. For instance, 3,4-dicaffeoylquinic acid, isolated from Tussilago farfara, shows significant potential in treating cough, phlegm, bronchitic, and asthmatic conditions by inhibiting cough frequency and enhancing phlegm secretion, alongside alleviating inflammation in the airways (Wu et al., 2016).

Antioxidant Properties

The antioxidant properties of caffeoylquinic acid derivatives, including ethyl 3,4-dicaffeoylquinate, have been extensively studied. These compounds are effective in scavenging free radicals, thereby offering protection against oxidative stress. Research demonstrates that various geometric isomers of dicaffeoylquinic acid, including the 3,4-isomer, exhibit potent antioxidant activities, which are crucial in preventing cellular damage caused by free radicals (Makola et al., 2016).

Anti-Ulcer Activity

Dicaffeoylquinic acid derivatives, including ethyl 3,4-dicaffeoylquinate, have shown potential in gastroprotective or anti-ulcer activities. Studies indicate that these compounds can effectively protect gastric mucosa against ulcer formation, potentially offering an alternative approach in treating gastrointestinal disorders (Carlotto et al., 2015).

Pharmacokinetics

Understanding the pharmacokinetics of ethyl 3,4-dicaffeoylquinate is crucial for its application in medical science. Research has been conducted to study the metabolic profile of this compound in vivo, revealing various metabolic pathways and interactions within the body. These studies are vital for determining the efficacy and safety of the compound in therapeutic uses (Zhao et al., 2021).

Anti-Inflammatory and Immunomodulatory Effects

Dicaffeoylquinic acids, including ethyl 3,4-dicaffeoylquinate, are known for their anti-inflammatory and immunomodulatory properties. They are effective in inhibiting the production of pro-inflammatory cytokines and mediating immune responses, which is beneficial in treating various inflammatory diseases (Motaal et al., 2016).

Safety and Hazards

Ethyl 3,4-dicaffeoylquinate is not classified under physical, health, or environmental hazards according to the GHS classification . In case of eye or skin contact, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought .

properties

IUPAC Name

ethyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(32)25(39-24(34)10-6-16-4-8-18(29)20(31)12-16)22(14-27)38-23(33)9-5-15-3-7-17(28)19(30)11-15/h3-12,21-22,25,28-32,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25-,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMPVVUXFUXES-FYOODVSHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dicaffeoylquinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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